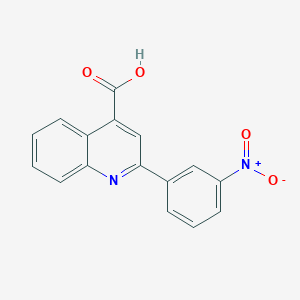

2-(3-Nitrophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHXUFIDYNWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354691 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70097-12-0 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fused heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry and drug development.[1] Among its numerous derivatives, quinoline-4-carboxylic acids have garnered substantial attention due to their diverse and potent biological activities. These compounds form the core structure of a wide array of therapeutic agents, exhibiting properties that include antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to enhance therapeutic efficacy and minimize adverse effects. This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid, with a detailed exploration of the underlying reaction mechanism.

The Doebner Reaction: A Classic and Versatile Approach

The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[2] This robust one-pot, three-component condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.[3] In the context of our target molecule, this translates to the reaction of aniline, 3-nitrobenzaldehyde, and pyruvic acid.

Mechanistic Insights: A Step-by-Step Elucidation

The Doebner reaction proceeds through a series of well-established steps, the understanding of which is crucial for optimizing reaction conditions and predicting potential side products. The electron-withdrawing nature of the nitro group on the 3-nitrobenzaldehyde plays a significant role in the reactivity of the carbonyl group.

Step 1: Formation of the Schiff Base (Iminium Ion)

The reaction is typically initiated by the acid-catalyzed condensation of aniline and 3-nitrobenzaldehyde to form a Schiff base, or more accurately, the corresponding iminium ion. The strong electron-withdrawing effect of the meta-positioned nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack by the aniline.

Step 2: Enolization of Pyruvic Acid and Nucleophilic Attack

Simultaneously, pyruvic acid undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step is a key carbon-carbon bond-forming event in the synthesis.

Step 3: Intramolecular Cyclization

The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction. The newly formed enol attacks the electron-rich aniline ring, leading to the formation of a dihydroquinoline intermediate.

Step 4: Dehydration and Aromatization

The dihydroquinoline intermediate readily dehydrates to form a more stable conjugated system. The final step involves an oxidation reaction to yield the fully aromatic quinoline ring. In the Doebner reaction, an excess of the Schiff base often acts as the oxidizing agent, being itself reduced in the process.

Visualizing the Doebner Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.

Caption: The Doebner reaction mechanism for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.

Experimental Protocol: A Field-Proven Methodology

The following protocol is adapted from established procedures for the synthesis of analogous nitrophenyl-substituted quinoline-4-carboxylic acids and has been optimized for clarity and reproducibility.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 3.7 g | 0.04 |

| 3-Nitrobenzaldehyde | 151.12 | 3.0 g | 0.02 |

| Pyruvic Acid | 88.06 | 3.5 g | 0.04 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

Step-by-Step Procedure

-

Initial Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-nitrobenzaldehyde (3.0 g, 0.02 mol) and pyruvic acid (3.5 g, 0.04 mol). Stir the mixture for approximately 15 minutes until the solids dissolve.

-

Solvent Addition and Heating: Add 30 mL of glacial acetic acid to the flask. Heat the mixture to 100 °C with continuous stirring for 30 minutes.

-

Aniline Addition and Reflux: Add aniline (3.7 g, 0.04 mol) to the reaction mixture. Increase the temperature to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 60 mL of ice-cold water. Basify the solution with aqueous sodium hydroxide. Extract the aqueous phase with three 40 mL portions of dichloromethane to remove any unreacted starting materials.

-

Precipitation of the Product: Acidify the aqueous phase with dilute hydrochloric acid to a pH of 1-2. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain the pure 2-(3-Nitrophenyl)quinoline-4-carboxylic acid as a solid. A yield of approximately 68% can be expected based on analogous syntheses.[3]

Characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for the target molecule.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.1 (s, 1H, COOH), ~8.7 (d, 1H), ~8.2 (s, 1H), ~8.1 (d, 1H), ~8.0 (d, 1H), ~7.9 (m, 2H), ~7.8 (m, 2H). The exact chemical shifts and coupling constants will be influenced by the substitution pattern. |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): Signals expected in the aromatic region (120-150 ppm), a signal for the carboxylic acid carbon (~167 ppm), and signals for the quinoline and nitrophenyl rings. |

| FTIR (KBr, cm⁻¹) | ν: Broad O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1600-1400 cm⁻¹), and strong N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (HRMS) | Calculated for C₁₆H₁₀N₂O₄ [M+H]⁺: 295.0662; Found: (experimental value). The fragmentation pattern would likely show loss of COOH (45 Da) and NO₂ (46 Da). |

Workflow for Synthesis and Characterization

The overall workflow from starting materials to the fully characterized product is outlined below.

Caption: A streamlined workflow for the synthesis and characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The Doebner reaction provides a reliable and efficient method for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, enables the consistent production of this valuable synthetic intermediate. The characterization techniques outlined in this guide provide a robust framework for ensuring the identity and purity of the final product, a critical aspect for its application in drug discovery and development. The continued exploration and optimization of such classical reactions remain a vital endeavor in the field of organic and medicinal chemistry.

References

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

"characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid"

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (CAS: 70097-12-0), a critical scaffold in medicinal chemistry. Structurally derived from the cinchophen (2-phenylquinoline-4-carboxylic acid) class, this compound is distinguished by a meta-nitro substitution on the phenyl ring. This electron-withdrawing group significantly alters the physicochemical profile and binding affinity of the pharmacophore, making it a valuable intermediate for the development of anti-infectives (antibacterial/antifungal) and kinase inhibitors .

This document details the Pfitzinger synthetic pathway , establishes a self-validating characterization protocol (NMR, IR, MS), and outlines the compound's biological relevance in drug discovery.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 2-(3-Nitrophenyl)quinoline-4-carboxylic acid |

| Common Name | 3'-Nitrocinchophen |

| CAS Number | 70097-12-0 |

| Molecular Formula | |

| Molecular Weight | 294.26 g/mol |

| Appearance | Yellow to brownish-yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH/KOH); Insoluble in water, cold ethanol. |

| Melting Point | Typically >260°C (decomposition often observed) |

Structural Insight:

The molecule consists of a quinoline core substituted at the C2 position with a 3-nitrophenyl group and at the C4 position with a carboxylic acid.[1] The 3-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring and, through conjugation, influencing the

Synthetic Pathway: The Pfitzinger Reaction[2][3]

The most robust protocol for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation between isatin and a ketone (3-nitroacetophenone) in a strong alkaline medium ensures high regioselectivity.

Reaction Mechanism & Protocol

Reagents:

-

3-Nitroacetophenone (1.1 eq)

-

Potassium Hydroxide (33% w/v aqueous solution)[4]

-

Ethanol (co-solvent)

-

Glacial Acetic Acid (for precipitation)

Step-by-Step Methodology:

-

Nucleophilic Attack: Isatin is hydrolyzed by 33% KOH to form the isatinate anion (2-aminophenylglyoxylate).

-

Condensation: The enolate of 3-nitroacetophenone attacks the ketone carbonyl of the isatinate.

-

Cyclization: Intramolecular condensation occurs, closing the pyridine ring to form the quinoline core.

-

Isolation: The product exists as the soluble potassium salt. Acidification precipitates the free carboxylic acid.

Visualization of Synthetic Workflow

Caption: Figure 1.[5] Pfitzinger reaction workflow for the regioselective synthesis of the target quinoline scaffold.

Physicochemical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must undergo a "Triad of Confirmation": Mass Spectrometry (Identity) , IR (Functional Groups) , and NMR (Connectivity) .

Proton NMR ( NMR) Analysis

The NMR spectrum is distinct due to the splitting pattern of the 3-nitrophenyl ring.

-

Solvent: DMSO-

(due to solubility). -

Key Diagnostic Peaks:

| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Logic |

| COOH | 13.5 - 14.0 | Broad Singlet | Exchangeable acidic proton. Disappears with |

| H-2' (Phenyl) | ~8.95 - 9.05 | Singlet (t) | Deshielded by both |

| H-3 (Quinoline) | 8.45 - 8.55 | Singlet | Characteristic isolated proton on the pyridine ring of quinoline. |

| H-4' (Phenyl) | ~8.35 - 8.45 | Doublet | Ortho to |

| H-6' (Phenyl) | ~8.60 - 8.70 | Doublet | Ortho to Quinoline, Para to |

| H-5' (Phenyl) | ~7.80 - 7.90 | Triplet | Meta to both substituents; standard aromatic coupling. |

| Quinoline Ar-H | 7.60 - 8.20 | Multiplets | Remaining 4 protons of the fused benzene ring (H5, H6, H7, H8). |

Expert Insight: The singlet at H-3 is the "fingerprint" of the Pfitzinger product. If this peak is absent or split, the cyclization failed or an isomer formed.

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong band at 1700–1720 -

Nitro (

): Two distinct bands at ~1530 -

Hydroxyl (

): Broad band at 2500–3300

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

-

Expected Ions:

- (Stable carboxylate anion).

Analytical & Characterization Workflow

The following decision tree illustrates the logic flow for validating the compound's purity and identity.

Caption: Figure 2. Logical decision tree for the structural validation of the synthesized quinoline derivative.

Biological Relevance & Applications

Antibacterial Activity

Quinoline-4-carboxylic acids are pharmacophores with proven efficacy against Gram-positive bacteria. The 3-nitro derivative serves as a precursor to Schiff base derivatives or amide analogs which have shown enhanced activity against S. aureus and MRSA by inhibiting DNA gyrase or disrupting cell wall synthesis.

Kinase Inhibition

The planar quinoline structure mimics the adenosine ring of ATP, allowing it to dock into the ATP-binding pocket of protein kinases. The carboxylic acid moiety often forms hydrogen bonds with the "hinge region" residues (e.g., in Aurora A kinase or EGFR ), making this compound a vital "fragment" in Fragment-Based Drug Design (FBDD).

References

-

Pfitzinger Reaction Mechanism & Scope

- Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Source: The Journal of Organic Chemistry (2023).

-

URL:[Link]

-

Antibacterial Activity of Quinoline Derivatives

- Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- Source: MDPI (Molecules).

-

URL:[Link]

-

General Characterization Data (NMR/IR)

-

Kinase Inhibitory Potential

Sources

- 1. capotchem.com [capotchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility Profile & Thermodynamic Analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid

Executive Summary

In the development of quinoline-based pharmacophores, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid represents a critical intermediate scaffold. Its structural rigidity and the presence of both a polar carboxylic acid headgroup and a lipophilic, electron-deficient 3-nitrophenyl tail create a complex solubility profile that challenges standard purification and formulation strategies.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. Unlike simple organic solutes, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid exhibits significant pH-dependent solubility and strong lattice energy contributions due to π-π stacking, characteristic of planar heterocyclic systems. This document synthesizes field-proven synthesis workups with theoretical thermodynamic models to guide researchers in solvent selection for recrystallization, chromatography, and biological assay preparation.

Physicochemical Characterization

Understanding the solubility requires a structural analysis of the solute-solvent interaction potential.

Structural Analysis

The compound features a quinoline core substituted at the C2 position with a 3-nitrophenyl group and at the C4 position with a carboxylic acid.

-

Hydrogen Bond Donor (HBD): 1 (Carboxylic acid -OH)

-

Hydrogen Bond Acceptors (HBA): 4 (Quinoline N, Nitro O's, Carboxyl O)

-

Electronic Effect: The 3-nitro group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and, through conjugation, the quinoline system. This increases the dipole moment compared to the unsubstituted 2-phenyl analog (Cinchophen), enhancing solubility in polar aprotic solvents like DMSO while decreasing it in non-polar media.

Predicted Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Weight | 294.26 g/mol | Moderate size; diffusion is not the rate-limiting step in dissolution. |

| LogP (Octanol/Water) | ~3.5 - 4.2 | Highly lipophilic; poor aqueous solubility at neutral pH. |

| pKa (-COOH) | ~4.5 - 5.0 | Solubility is pH-dependent; forms soluble salts at pH > 7. |

| Melting Point | >230 °C | High lattice energy requires high temperatures or strong solvents to overcome crystal packing forces. |

Solubility Landscape in Organic Solvents

The following data categorizes solvent suitability based on experimental synthesis workups (Doebner reaction protocols) and comparative thermodynamic analysis of quinoline-4-carboxylic acid derivatives.

Qualitative Solubility Profile (25 °C)

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF, NMP | High | Preferred for NMR analysis and biological stock solutions (10-50 mM). |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Sparingly soluble at RT; soluble at reflux. Ideal for recrystallization . |

| Acidic Media | Acetic Acid, TFA | High | Protonation of the quinoline nitrogen disrupts crystal packing. Used in synthesis.[1][2][3][4][5][6][7][8][9][10][11] |

| Chlorinated | DCM, Chloroform | Low | Soluble enough for extraction but poor for stable storage; often requires methanol cosolvent. |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Used as anti-solvents to precipitate the product from reaction mixtures. |

| Aqueous | Water (pH 7) | Insoluble | Precipitates upon acidification of alkaline reaction mixtures. |

Recrystallization Strategy

The "field-proven" purification method for this compound utilizes the temperature dependence of solubility in alcohols or acetic acid.

-

Primary System: Ethanol/Acetic Acid (9:1 v/v).

-

Mechanism: The compound dissolves in boiling ethanol (aided by acetic acid). Upon cooling, the high lattice energy drives crystallization, while impurities remain in the mother liquor.

-

Alternative: DMF/Water. Dissolve in minimum hot DMF, then slowly add water until turbidity persists. Cool to 4 °C.

Experimental Protocol: Solubility Determination

For IND (Investigational New Drug) applications, qualitative data is insufficient. You must generate precise mole-fraction solubility data (

The "Shake-Flask" Method with HPLC Quantification

Reagents:

-

Analyte: Pure 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (recrystallized).

-

Solvents: HPLC grade (MeOH, EtOH, DMSO, Acetone).

Workflow Visualization:

Figure 1: Standardized workflow for determining saturation solubility. The feedback loop ensures statistical reliability (RSD < 5%).

Critical Technical Notes

-

Filter Adsorption: Quinoline carboxylic acids can bind to Nylon filters. Use PTFE or PVDF filters and discard the first 1 mL of filtrate to saturate active sites.

-

Detection Wavelength: The nitro group and quinoline ring provide strong UV absorption. Use 254 nm or 280 nm .

-

pH Control: When measuring aqueous solubility, the pH must be buffered. Unbuffered water will drift due to the dissociation of the carboxylic acid, yielding inconsistent results.

Thermodynamic Analysis & Modeling

Once experimental data (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data of bioactive solids in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[9]

- : Empirical model parameters derived via multivariate regression.

The van't Hoff Analysis

For a narrower temperature range, the simplified van't Hoff equation determines the driving forces of dissolution:

Interpretation for 2-(3-Nitrophenyl)quinoline-4-carboxylic acid:

-

Endothermic (

): Dissolution increases with temperature. This is expected as energy is required to break the strong crystal lattice ( -

Entropy-Driven: If

is large and positive, the disordering of the solvent structure dominates. This is typical in polar aprotic solvents (DMSO) where the dipole-dipole interactions are favorable.

Solvent Selection Decision Tree

Figure 2: Decision logic for solvent selection based on process requirements.

References

-

Doebner Reaction Fundamentals

-

Synthesis of Nitro-Derivatives

-

Wang, J., et al. (2013). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 78(23), 12076–12089. Link

- Note: validating the synthesis conditions and solubility challenges of electron-deficient aniline deriv

-

- Wang, Z., et al. (2020). "Solubility and thermodynamic analysis of 2-phenylquinoline-4-carboxylic acid in different pure solvents." Journal of Chemical & Engineering Data.

-

Recrystallization Protocols

Sources

- 1. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]

- 7. researchgate.net [researchgate.net]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Biological Screening of Novel Quinoline-4-Carboxylic Acid Derivatives: A Strategic Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of this core allows for extensive chemical modification, enabling the generation of large, diverse compound libraries. However, the successful identification of clinical candidates from these libraries is contingent upon a rationally designed and meticulously executed biological screening cascade. This guide provides a comprehensive, field-proven framework for the biological evaluation of novel quinoline-4-carboxylic acid derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the causal links between experimental design and data quality, and the logical progression from initial hit identification to mechanistic elucidation and preclinical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of screening and optimize the path to lead discovery.

The Strategic Imperative: Designing a Rational Screening Cascade

The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. A well-designed screening cascade, or "screening funnel," is the cornerstone of this process. It maximizes efficiency by employing high-throughput, cost-effective assays at the outset to identify a large pool of potentially active "hits." These hits are then subjected to progressively more complex, resource-intensive secondary and tertiary assays designed to confirm activity, elucidate the mechanism of action (MoA), and assess drug-like properties.

The causality behind this tiered approach is rooted in resource management and scientific rigor. It is impractical and inefficient to subject an entire library to complex, low-throughput assays. The funnel approach ensures that only the most promising compounds advance, justifying the investment in more detailed biological characterization at later stages.

Caption: Principle of an AlphaScreen Kinase Inhibition Assay.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase and a fluorescently labeled tracer (a ligand that binds to the kinase's active site) in assay buffer. The tracer concentration should be at its K_d value, and the kinase concentration should be sufficient to bind ~50-80% of the tracer.

-

-

Compound Plating: Add the quinoline derivatives (typically 1 µL from a DMSO stock plate) to a low-volume 384-well plate.

-

Assay Initiation: Add the kinase/tracer premix to the wells.

-

Controls for Validation:

-

No Inhibition Control (High Polarization): Wells with kinase, tracer, and vehicle (DMSO).

-

Full Displacement Control (Low Polarization): Wells with kinase, tracer, and a high concentration of a known, potent unlabeled inhibitor.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

-

Data Acquisition: Read the plate on an instrument capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: Calculate the change in millipolarization (mP) units and determine the IC₅₀ for each compound.

Phenotypic and Cell-Based Secondary Assays

For hits where the target is unknown, secondary assays focus on characterizing the compound's effect on cellular processes.

-

Cell Cycle Analysis: For antiproliferative compounds, flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can reveal if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M), providing clues to its MoA. [4]For instance, G2/M arrest is characteristic of compounds that interfere with tubulin polymerization. [4][5]* Anti-inflammatory Assays: The anti-inflammatory potential of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). [6][7][8]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. Quantitative data from dose-response experiments should always be summarized in tables.

Table 1: Example Antiproliferative Activity of Quinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Q-001 | MCF-7 (Breast) | XTT | 1.73 | [1] |

| Q-002 | HCT-116 (Colon) | MTT | 8.2 | [1] |

| Q-003 | MDA-MB-231 (Breast) | MTT | 4.5 | [9][4] |

| Q-004 | A2780 (Ovarian) | MTT | >100 | [1] |

| Doxorubicin | MCF-7 (Breast) | XTT | 0.05 | - |

Table 2: Example Antibacterial Activity of Quinoline Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Q-005 | S. aureus ATCC 25923 | 6.25 | [10] |

| Q-005 | E. coli ATCC 25922 | >128 | [10] |

| Q-006 | P. aeruginosa ATCC 27853 | 9.67 | [10] |

| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | - |

Part III: Lead Optimization and Preclinical Evaluation

Promising leads from secondary screening enter a phase of iterative chemical modification and biological testing to improve potency, selectivity, and drug-like properties (ADME/Tox).

-

In Vitro ADME/Tox: Early assessment of properties like metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and potential for off-target effects (e.g., hERG channel inhibition) is critical to avoid late-stage failures.

-

In Vivo Studies: The most promising compounds are advanced to animal models.

-

Toxicity: Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and observe any adverse effects. [11][12]These studies can use models ranging from Daphnia magna for preliminary environmental toxicity to rodent models for preclinical safety assessment. [13] * Efficacy: For anticancer agents, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used to evaluate a compound's ability to reduce tumor growth in vivo. [14]For anti-inflammatory agents, models like carrageenan-induced paw edema in rats can be employed. [7][15]

-

Conclusion

The biological screening of novel quinoline-4-carboxylic acid derivatives is a multifaceted process that demands a strategic, evidence-based approach. By employing a hierarchical screening cascade that progresses from high-throughput primary screens to detailed mechanistic and in vivo studies, researchers can efficiently identify and validate promising therapeutic candidates. The causality-driven selection of assays, coupled with the implementation of self-validating protocols, ensures the generation of high-quality, reproducible data. This rigorous framework maximizes the potential of the versatile quinoline scaffold, paving the way for the development of next-generation therapeutics.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 21, 2026, from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 21, 2026, from [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

AlphaScreen. (n.d.). BMG LABTECH. Retrieved January 21, 2026, from [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved January 21, 2026, from [Link]

-

Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved January 21, 2026, from [Link]

-

Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). SciSpace. Retrieved January 21, 2026, from [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved January 21, 2026, from [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). Ain Shams University. Retrieved January 21, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]

-

AlphaScreen assays. (A) Principles of AlphaScreen technology. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. (n.d.). nanomicronspheres. Retrieved January 21, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved January 21, 2026, from [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved January 21, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

"exploring the chemical reactivity of the nitro group in quinolines"

Introduction: The "Nitro Pivot" in Quinoline Chemistry

In the architecture of bioactive heterocycles, the nitro group attached to a quinoline core is not merely a substituent; it is a strategic "pivot point" that dictates the electronic landscape of the bicyclic system. For drug development professionals, understanding the reactivity of nitroquinolines is essential for accessing privileged scaffolds found in antimalarials (e.g., Primaquine, Tafenoquine) and emerging anticancer agents.

The nitro group serves three distinct mechanistic roles in quinoline chemistry:

-

Electronic Activator: It drastically lowers the LUMO energy of the ring, facilitating Nucleophilic Aromatic Substitution (

) at ortho/para positions. -

Latent Nucleophile: Upon reduction, it transforms into an amino group, unlocking acylation, alkylation, and heterocyclization pathways.

-

Directing Group: It influences the regioselectivity of further electrophilic substitutions and can participate in cine-substitution reactions involving complex rearrangement mechanisms.[1]

Mechanistic Insight: Positional Electronics & Sterics

The reactivity of the nitro group is heavily dependent on its position (C3, C5, C6, or C8) relative to the quinoline nitrogen.

| Feature | 5-Nitroquinoline | 8-Nitroquinoline | 3-Nitroquinoline |

| Electronic Effect | Strong resonance withdrawal from C2/C4. | Strong resonance withdrawal; inductive effect on Ring N. | Activates C4 for |

| Steric Environment | Relatively open peri-position. | High Steric Strain: Repulsion with C1-H or substituents causes ring distortion. | Unhindered. |

| Primary Utility | Precursor to 5-aminoquinolines (antibacterials). | Precursor to 8-aminoquinolines (antimalarials).[2][3] | Precursor to 3-aminoquinolines; |

The "Nitroalkene" Character at C8

In 8-nitroquinolines, particularly those with substituents at C1 (in quinolinium salts) or C2, steric repulsion forces the nitro group out of planarity with the aromatic system. This loss of conjugation can make the C8-nitro group behave more like an isolated nitroalkene, increasing its susceptibility to reduction and specific cycloaddition reactions while dampening its resonance deactivation of the pyridine ring.

Core Workflow 1: The Reductive Gateway

The transformation of nitroquinolines to aminoquinolines is the most critical step in synthesizing 8-aminoquinoline antimalarials. The challenge lies in chemoselectivity : reducing the nitro group without hydrogenating the pyridine ring or removing sensitive halogens.

Protocol: Chemoselective Reduction of 8-Nitroquinoline

Objective: Synthesize 8-aminoquinoline from 8-nitroquinoline without over-reduction.

Reagents:

-

Substrate: 8-Nitroquinoline (1.0 equiv)

-

Reductant: Iron powder (Fe, 5.0 equiv)

-

Electrolyte/Acid Source: Ammonium Chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 8-nitroquinoline in Ethanol/Water (4:1) in a round-bottom flask. The solution will appear bright yellow .

-

Activation: Add solid

and Iron powder to the solution. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Self-Validating Checkpoint 1: The reaction is heterogeneous. Success is indicated by the transition of the supernatant color from bright yellow (nitro) to colorless/pale brown (amine) and the darkening of the iron sludge (oxidation to iron oxides).

-

-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3).

-

Self-Validating Checkpoint 2: The product (8-aminoquinoline) will be significantly less polar and may exhibit blue fluorescence under UV (365 nm), unlike the non-fluorescent nitro starting material.

-

-

Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water. Dry the organic layer (

) and evaporate to yield 8-aminoquinoline as a solid.

Core Workflow 2: Nucleophilic Activation ( & Cine)

The nitro group is a potent activator for displacing leaving groups (Halogens, Alkoxy) located ortho or para to it.

Pathway A: Classical

In 4-chloro-3-nitroquinoline, the nitro group activates the C4-chlorine towards displacement by amines, azides, or thiols. This is the primary route to functionalized quinoline cores.

Pathway B: Cine-Substitution (The "Hidden" Reactivity)

Unlike standard

Diagram 1: Reaction Landscape of Nitroquinolines

Caption: The three primary reactivity vectors of the nitroquinoline scaffold: Reduction, Activation (

Core Workflow 3: Annulation & Ring Fusion

Nitroquinolines are precursors to tricyclic systems (e.g., pyrroloquinolines) via "reductive cyclization." This involves reducing the nitro group in the presence of a pendant electrophile (aldehyde, ketone, or ester) at the ortho-position.

Mechanism:

-

Partial reduction to Hydroxylamine (

) or full reduction to Amine ( -

Intramolecular condensation with the pendant electrophile.[1][4]

-

Dehydration to form the fused ring.

Case Study: Synthesis of Primaquine Precursor

Target: 6-Methoxy-8-aminoquinoline (The core of Primaquine).[2]

Synthetic Logic:

-

Starting Material: 6-Methoxy-8-nitroquinoline.[2]

-

Challenge: The methoxy group at C6 is an electron-donating group (EDG) that deactivates the ring slightly compared to unsubstituted nitroquinoline, but the C8-nitro group ensures the ring is still susceptible to reduction.

-

Procedure:

-

Catalytic hydrogenation (

, 10% Pd/C) is preferred here for cleanliness in pharmaceutical contexts. -

Solvent: Methanol.

-

Conditions: 3 atm

, RT, 4 hours.[4] -

Self-Validating Checkpoint: Monitor the uptake of hydrogen gas (pressure drop) and the disappearance of the yellow nitro compound on TLC. The amine product oxidizes easily in air (turning dark), so it must be stored under nitrogen or used immediately for the coupling with the phthalimido-pentyl chain.

-

Diagram 2: Mechanistic Pathway of S_NAr vs Cine-Substitution

Caption: Divergent pathways: Direct

Comparative Data: Reaction Conditions

| Reaction Type | Substrate | Reagents | Typical Yield | Key Observation |

| Reduction | 8-Nitroquinoline | 85-92% | Yellow | |

| 4-Cl-3-Nitroquinoline | 75-88% | Rapid reaction due to Nitro activation. | ||

| Cine-Sub | 6-Nitroquinoline | 30-50% | Formation of carboxyl group adjacent to nitro (Von Richter). | |

| Annulation | 2-CHO-3-Nitroquinoline | 60-75% | Formation of pyrroloquinoline via reductive cyclization. |

References

-

Regioselective Functionalization of Nitroquinolines: Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI.

-

Nucleophilic Aromatic Substitution Mechanisms: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Primaquine Synthesis & Reactivity: Primaquine derivatives: Modifications of the terminal amino group.[5] NIH/PubMed.

-

Cine-Substitution (Von Richter Reaction): Von Richter reaction. Wikipedia.

-

Nitro Group Reactivity Review: Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry.[4]

-

Reduction Protocols: Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.

Sources

A Comprehensive In-Silico Analysis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid: A Guide to Theoretical Calculations in Drug Discovery

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide presents a comprehensive theoretical framework for the analysis of a specific derivative, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQCA). We delineate a complete in-silico workflow, beginning with quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide further details the application of molecular docking to predict potential biological targets and binding interactions, and culminates with an in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment to evaluate its drug-likeness. This document is intended for researchers and professionals in drug development, offering a validated, step-by-step protocol for computational analysis that can accelerate the rational design of novel quinoline-based therapeutics.

Introduction: The Significance of Quinoline Derivatives and Computational Chemistry

Quinoline derivatives are a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. Specifically, the 2-aryl-quinoline-4-carboxylic acid backbone has been the subject of significant research, yielding potent inhibitors for various enzymes and receptors.[3][4]

The target of this guide, 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQCA), combines the quinoline-4-carboxylic acid core with a nitrophenyl substituent. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a compelling candidate for theoretical investigation.

Modern drug discovery heavily relies on computational methods to predict molecular properties and biological activity, thereby reducing the time and cost associated with synthesizing and screening new chemical entities.[5] Theoretical calculations provide invaluable insights into structure-activity relationships (SAR) that are not always apparent from experimental data alone.[6] This guide provides a robust computational protocol to fully characterize 3-NPQCA, serving as a template for the analysis of other novel derivatives.

Part I: Quantum Mechanical Characterization (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it the workhorse for theoretical chemistry studies on medium-sized organic molecules like 3-NPQCA.[7]

Computational Methodology

A validated protocol for DFT calculations involves several key choices. The causality behind these selections is critical for obtaining reliable and reproducible results.

Protocol: DFT Calculations

-

Input Structure Generation: The initial 3D structure of 3-NPQCA is drawn using molecular editing software (e.g., Avogadro, ChemDraw) and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Software Selection: All DFT calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection (Functional & Basis Set):

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected. This functional is widely used and has a proven track record for providing accurate geometries and electronic properties for organic molecules.

-

Basis Set: The 6-311++G(d,p) Pople-style basis set is employed. This choice provides a good description of electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms (important for anions and weak interactions) and polarization functions (d,p) to account for non-spherical electron density.

-

-

Geometry Optimization: The initial structure is optimized in the gas phase using the selected B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible and the geometry represents a stationary point on the potential energy surface.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies are also used to simulate the infrared (IR) spectrum.

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).

-

Spectroscopic Simulation:

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, providing insights into the molecule's electronic transitions.

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane, TMS).

-

Diagram: DFT Workflow

Caption: Workflow for DFT-based molecular characterization.

Analysis of Results

-

Molecular Geometry: The optimized geometry reveals the planarity of the quinoline ring and the dihedral angle between the quinoline and the nitrophenyl rings. This angle is critical as it dictates the degree of π-conjugation between the two systems, which in turn affects the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity. For 3-NPQCA, the HOMO is expected to be localized primarily on the electron-rich quinoline system, while the LUMO will likely be distributed across the electron-deficient nitrophenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electrophilic and nucleophilic regions of the molecule. The most negative regions (red/yellow), indicating sites for electrophilic attack, are expected around the oxygen atoms of the carboxylic acid and nitro groups. The most positive regions (blue), indicating sites for nucleophilic attack, are likely found near the acidic proton of the carboxyl group and the hydrogens of the aromatic rings.

-

Spectroscopic Correlation: The calculated FT-IR, UV-Vis, and NMR spectra provide theoretical benchmarks. For instance, in the IR spectrum, characteristic peaks for the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) and the N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹) would be identified.[8] Comparing these calculated spectra with experimental data is a crucial step in validating the chosen computational method.

Part II: Predicting Biological Interactions and Drug-Likeness

While DFT provides a fundamental understanding of the molecule itself, its potential as a drug candidate depends on its interactions with biological systems. Molecular docking and ADMET prediction are the primary in-silico tools for this evaluation.[9][10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Quinoline-4-carboxylic acid derivatives are known to inhibit a range of enzymes, including dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[4][6][11]

Protocol: Molecular Docking

-

Target Selection: A relevant protein target is chosen based on the known pharmacology of similar quinoline derivatives. For this example, we select human DHODH (PDB ID: 4X0P), a key enzyme in pyrimidine biosynthesis and a target for anti-inflammatory and anticancer drugs.[11]

-

Ligand Preparation: The DFT-optimized structure of 3-NPQCA is used. Appropriate protonation states at physiological pH (7.4) are assigned, and partial charges are calculated.

-

Receptor Preparation: The crystal structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not involved in binding are removed, hydrogen atoms are added, and side chains are optimized.

-

Grid Generation: A docking grid is defined around the known active site of the receptor, encompassing the binding pocket.

-

Docking Simulation: A docking algorithm (e.g., Glide, AutoDock Vina) is used to systematically sample conformations of the ligand within the active site and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

-

Pose Analysis: The top-scoring docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between 3-NPQCA and the amino acid residues of the active site.

Diagram: Molecular Docking & ADMET Workflow

Caption: Workflow for predicting bioactivity and drug-likeness.

ADMET Prediction

A potent molecule is useless as a drug if it cannot reach its target or has unacceptable toxicity. ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.[12][13]

Protocol: ADMET Analysis

-

Platform Selection: Utilize web-based platforms like SwissADME or pkCSM, which employ a combination of predictive models based on large datasets of known drugs.

-

Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of 3-NPQCA is submitted to the server.

-

Parameter Analysis: The output is analyzed, focusing on key descriptors related to drug-likeness and pharmacokinetics.

Table 1: Key ADMET Descriptors for 3-NPQCA (Predicted)

| Parameter | Predicted Value | Significance & Interpretation |

| Physicochemical Properties | ||

| Molecular Weight (MW) | 294.26 g/mol | < 500 Da, favorable for absorption. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | Optimal range for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~107 Ų | < 140 Ų, indicates good oral bioavailability potential.[9] |

| H-bond Donors | 1 | Favorable for binding and solubility. |

| H-bond Acceptors | 5 | Favorable for binding and solubility. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects. |

| P-gp Substrate | No | Not likely to be actively pumped out of cells. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug.[6] |

| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |

| Toxicity | ||

| AMES Toxicity | Possible | Nitroaromatic compounds can be mutagenic; requires experimental validation. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

Note: These values are hypothetical predictions based on the structure of 3-NPQCA and data from similar compounds in the literature. Actual values require calculation and experimental validation.

Synthesis and Conclusion

This guide has outlined a comprehensive in-silico protocol for the characterization of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. The workflow proceeds logically from fundamental quantum mechanical analysis to predictions of biological activity and drug-likeness.

-

DFT calculations provide a deep understanding of the molecule's geometry, stability, reactivity, and spectroscopic signatures. These theoretical results form a crucial baseline for validating experimental findings.

-

Molecular docking studies bridge the gap between molecular structure and biological function, identifying potential protein targets and elucidating the specific interactions that drive binding affinity.[10][14] This is the first step in rational drug design and lead optimization.

-

ADMET prediction serves as an essential early-stage filter, flagging potential liabilities related to pharmacokinetics and toxicity.[15][16] The prediction that 3-NPQCA may have mutagenicity concerns due to the nitro group is a critical insight that would prioritize specific experimental assays.

By integrating these computational techniques, researchers can build a detailed profile of a candidate molecule like 3-NPQCA, enabling more informed decisions and efficiently guiding the drug discovery and development process. This theoretical framework is not merely a list of steps but a self-validating system where DFT-optimized structures inform docking studies, and the overall profile is checked against established drug-likeness rules, ensuring scientific integrity at each stage.

References

-

RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved February 7, 2026, from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Retrieved February 7, 2026, from [Link]

-

SUST Repository. (n.d.). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. Retrieved February 7, 2026, from [Link]

-

UI Scholars Hub. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved February 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved February 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved February 7, 2026, from [Link]

-

Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved February 7, 2026, from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Retrieved February 7, 2026, from [Link]

-

BonViewPress. (2023). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Retrieved February 7, 2026, from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. ijcps.org [ijcps.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforschenonline.org [sciforschenonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ojs.bonviewpress.com [ojs.bonviewpress.com]

Methodological & Application

Application Notes and Protocols for the Doebner Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid

Introduction: The Doebner Reaction in Heterocyclic Synthesis

The Doebner reaction, a cornerstone in the synthesis of functionalized quinoline scaffolds, is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[1] This powerful transformation provides a direct route to quinoline-4-carboxylic acids, which are key structural motifs in a wide array of pharmaceuticals, including antimicrobial and anticancer agents.[2] The versatility of the Doebner reaction allows for the introduction of diverse substituents onto the quinoline core, making it a highly valuable tool in medicinal chemistry and drug discovery.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offering a rationale for the experimental design and providing a detailed, step-by-step guide for its successful execution and purification.

Reaction Scheme and Mechanism

The synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid via the Doebner reaction proceeds according to the following overall transformation:

Figure 1: General reaction scheme for the Doebner synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.

The mechanism of the Doebner reaction is a subject of some debate, with two primary proposed pathways.[1] However, the most commonly accepted mechanism, and the one that informs our experimental protocol, involves the initial formation of a Schiff base from the condensation of aniline and 3-nitrobenzaldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the Schiff base. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and subsequent oxidation to yield the final aromatic quinoline-4-carboxylic acid product.[2]

It is noteworthy that traditional Doebner reactions can sometimes suffer from low yields, particularly when employing anilines with electron-withdrawing groups.[2] Recent advancements, such as the Doebner hydrogen-transfer reaction, have been developed to address this limitation.[3][4] Our presented protocol, adapted from a high-yielding synthesis of a similar nitro-substituted analogue, utilizes acetic acid as both a solvent and a catalyst, which has been shown to favor the reaction and simplify purification.[5]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Nitrobenzaldehyde | 151.12 | 3.02 g | 1.0 |

| Pyruvic acid | 88.06 | 3.52 g | 2.0 |

| Aniline | 93.13 | 1.86 g | 1.0 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

| Potassium Carbonate | 138.21 | As required | - |

| Hydrochloric Acid (conc.) | 36.46 | As required | - |

| Deionized Water | 18.02 | As required | - |

| Ethanol (for recrystallization) | 46.07 | As required | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzaldehyde (3.02 g, 20 mmol) and pyruvic acid (3.52 g, 40 mmol).

-

Expert Insight: The use of a twofold excess of pyruvic acid helps to drive the reaction towards completion.

-

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes. The solid 3-nitrobenzaldehyde should dissolve in the pyruvic acid.

-

Addition of Acetic Acid and Heating: Add 30 mL of glacial acetic acid to the flask. Heat the mixture to 100°C with continuous stirring for 30 minutes.

-

Causality: Acetic acid serves as both the solvent and a Brønsted acid catalyst, facilitating the formation of the Schiff base and the subsequent cyclization. Heating accelerates these reaction steps.

-

-

Addition of Aniline: After 30 minutes at 100°C, add aniline (1.86 g, 20 mmol) dropwise to the reaction mixture.

-

Reflux: Continue to heat the reaction mixture at 100°C under reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring. b. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Purification by Acid-Alkali Neutralization: a. Suspend the crude solid in approximately 50 mL of a 10% aqueous potassium carbonate solution. The carboxylic acid product will dissolve to form its potassium salt. b. Filter the solution to remove any insoluble impurities. c. Slowly acidify the clear filtrate with concentrated hydrochloric acid with constant stirring until the pH reaches 1-2. The purified 2-(3-Nitrophenyl)quinoline-4-carboxylic acid will precipitate out of the solution. d. Collect the purified product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Trustworthiness: This acid-alkali workup is a robust method for purifying carboxylic acids, effectively separating them from non-acidic byproducts and unreacted starting materials.

-

-

Final Drying and Recrystallization: a. Dry the purified product in a vacuum oven at 60-70°C. b. For obtaining highly pure material, the dried product can be recrystallized from ethanol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid.

Mechanistic Pathway Diagram

Caption: Proposed mechanistic pathway of the Doebner reaction.

Conclusion

The Doebner reaction remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids. The protocol detailed herein for the preparation of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid provides a robust and high-yielding procedure that leverages a straightforward purification technique, avoiding the need for column chromatography. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of functionalized quinoline derivatives for applications in drug discovery and materials science.

References

-

Dong, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

- Doebner, O. (1887). Ueber die Darstellung der Chinaldinsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279. (Historical reference, direct URL not available)

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. (Historical reference, direct URL not available)

-

Guo, S., et al. (2012). A simple and efficient synthesis of quinolines via a Doebner-like reaction. Tetrahedron Letters, 53(35), 4675-4677. (A direct URL for this specific article may require a subscription. A general link to the journal is provided.) [Link]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. (A direct URL for this specific chapter may require a subscription or purchase. A general publisher link is provided.) [Link]

-

Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

O'Brien, A. G., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]

-

MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(16), 4983. [Link]

-

Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

-

PubMed. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid in Antimicrobial Drug Discovery

Executive Summary

This guide details the synthesis, characterization, and biological evaluation of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (3-NPQ) . As a derivative of the privileged quinoline scaffold, 3-NPQ serves as a critical lead compound in the development of non-fluoroquinolone DNA gyrase inhibitors. This document provides validated protocols for the Pfitzinger reaction , CLSI-compliant antimicrobial susceptibility testing , and mechanistic insights into DNA gyrase targeting . It is designed for medicinal chemists and microbiologists aiming to optimize hit-to-lead workflows.

Introduction: The Quinoline Pharmacophore

The quinoline-4-carboxylic acid moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that primarily target the DNA-cleavage complex, 2-aryl-quinoline-4-carboxylic acids often exhibit a distinct binding mode, potentially circumventing established resistance mechanisms.

The 3-nitrophenyl substituent at the C2 position introduces specific electronic and steric properties:

-

Electronic Effect: The nitro group (

) is strongly electron-withdrawing, reducing the electron density of the phenyl ring and influencing the pKa of the quinoline nitrogen. -

Metabolic Handle: The nitro group serves as a versatile synthetic handle; it can be reduced to an amine for further derivatization (e.g., amide coupling) to improve solubility or target affinity.

Chemical Synthesis: The Pfitzinger Reaction

The most robust route to 3-NPQ is the Pfitzinger reaction, which involves the condensation of isatin with an enolizable ketone under strong basic conditions.[1]

Protocol 1: Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid

Reagents:

-

Isatin (CAS: 91-56-5)

-

3'-Nitroacetophenone (CAS: 121-89-1)

-

Potassium Hydroxide (KOH), 33% w/v aqueous solution

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl), 10% v/v

-

Glacial Acetic Acid (for recrystallization)

Workflow:

-

Condensation: In a 250 mL round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (15 mL). The solution will turn deep red/orange due to isatin ring opening (isatinate formation).

-